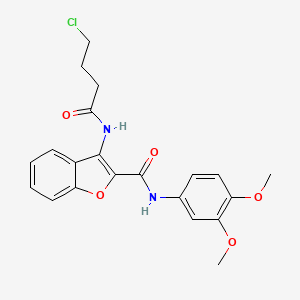

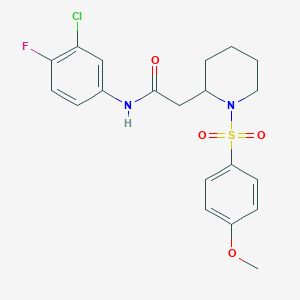

![molecular formula C9H7Cl2N3S B2493628 N-(4-氯苯基)-N-[(5-氯-1,2,3-噻二唑-4-基)甲基]胺 CAS No. 339010-29-6](/img/structure/B2493628.png)

N-(4-氯苯基)-N-[(5-氯-1,2,3-噻二唑-4-基)甲基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is part of a broader class of chemicals that include various derivatives of thiadiazoles. These compounds are significant due to their wide range of applications and properties, particularly in the field of medicinal chemistry and materials science. The specific compound "N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine" has been studied for its synthesis, structure, and chemical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves multi-step reactions starting from simple precursors. For example, starting from 4-chlorobenzoic acid, derivatives can be synthesized through esterification, hydrazination, salt formation, and cyclization processes to afford thiadiazole compounds with varying substituents (Chen et al., 2010). These methods demonstrate the versatility and adaptability of synthetic routes to obtain the desired thiadiazole derivatives.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of thiadiazole derivatives. X-ray crystallography is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their geometric configuration, bond lengths, and angles. The molecular structure of similar compounds has been solved by single-crystal X-ray diffraction methods, revealing details about their crystalline form and intermolecular interactions (Gayathri B. H et al., 2019).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions due to their reactive functional groups. These reactions can lead to the formation of new compounds with potential biological or industrial applications. For instance, the reactivity of the thiadiazole ring can be exploited in nucleophilic substitution reactions or in the formation of Schiff bases, which are useful intermediates in organic synthesis (Sah et al., 2014).

科学研究应用

抗病毒活性

含有噻二唑基团的化合物已被合成并测试其抗病毒性能。例如,5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物表现出抗烟草花叶病毒活性 (Chen et al., 2010)。

抗炎和镇痛活性

结构类似的N-(5-取代苯基1,3,4-噻二唑-2-基)吖啶-9-胺衍生物已被合成并显示出抗炎和镇痛活性。这些化合物在其功效方面与标准药物进行了比较 (Kothamunireddy & Galla, 2021)。

抗微生物药剂

5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑衍生物已被合成为潜在的抗微生物药剂。这些化合物已对各种细菌和真菌菌株进行了测试,显示出中等活性 (Sah et al., 2014)。

腐蚀抑制

一些噻二唑衍生物已被研究其作为铁的腐蚀抑制剂的潜力。量子化学参数和分子动力学模拟被用来预测它们的有效性 (Kaya et al., 2016)。

晶体结构分析

相关噻二唑化合物的合成和晶体结构已被确定,为它们的分子构型和在各个领域的潜在应用提供了见解 (Wawrzycka-Gorczyca et al., 2011)。

抗利什曼原虫活性

N-[(1-苄基-1H-1,2,3-三唑-4-基)甲基]-5-(5-硝基呋喃-2-基)-1,3,4-噻二唑-2-胺,一系列具有相似噻二唑基团的新型化合物已被合成并评估其抗利什曼原虫活性。这些化合物已对利什曼原虫进行了测试,并显示出有希望的结果 (Tahghighi et al., 2012)。

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other aniline and thiadiazole compounds, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

As a result, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Result of Action

Given its structural features, it might exhibit properties similar to other aniline and thiadiazole compounds, which have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

4-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-1-3-7(4-2-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDNYBZMTOMMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(SN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

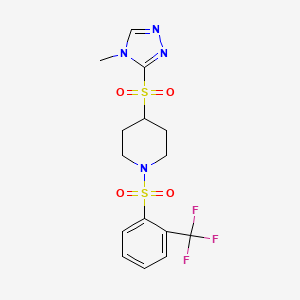

![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)

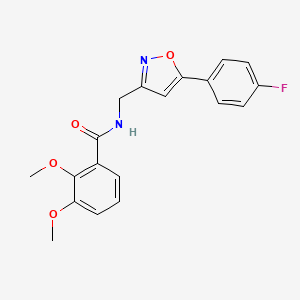

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)

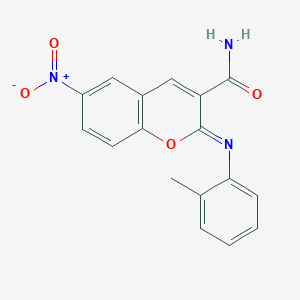

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)